3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide. The indole moiety can be introduced through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can act as a bioisostere for amide or ester functionalities, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carboxaldehyde: Shares the indole moiety but lacks the triazole ring.
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains the triazole ring but not the indole moiety.
3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-pyrrole: Similar structure with a pyrrole ring instead of an indole.
Uniqueness
The uniqueness of 3-(4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combined triazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-ethyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-3-24-19(17-13-21-18-12-8-7-11-16(17)18)22-23-20(24)25-14(2)15-9-5-4-6-10-15/h4-14,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAWXDWHRBGJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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